molecular formula C16H19NO2 B8248565 benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate

benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate

Cat. No.: B8248565
M. Wt: 257.33 g/mol
InChI Key: VSMNBEDECAGXBJ-UHFFFAOYSA-N
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Description

Benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate is a chemical compound with the CAS Number 2289900-81-6 and a molecular weight of 257.33 g/mol . Its molecular formula is C16H19NO2 . The compound features a bicyclo[2.2.2]oct-5-ene scaffold, a rigid bridgehead system of interest in medicinal chemistry for its potential to explore three-dimensional chemical space, coupled with a carbamate protecting group (Cbz) . The presence of the benzyloxycarbonyl (Cbz) group is particularly significant, as this moiety is widely used in organic synthesis and pharmaceutical research to protect amine groups during multi-step synthesis . The combination of the unique bicyclic core and the protected amine functionality makes this reagent a valuable building block for researchers developing novel molecular entities, such as active pharmaceutical ingredients (APIs) or specialized ligands. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-16(19-11-13-4-2-1-3-5-13)17-15-10-12-6-8-14(15)9-7-12/h1-6,8,12,14-15H,7,9-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMNBEDECAGXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate typically involves the reaction of benzyl chloroformate with 2-bicyclo[2.2.2]oct-5-enylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate moieties using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Hydrogen gas with palladium on carbon, room temperature to elevated temperatures

    Substitution: Sodium hydride in dimethylformamide, room temperature

Major Products Formed

    Oxidation: Formation of this compound derivatives with oxidized functional groups

    Reduction: Formation of reduced derivatives with hydrogenated functional groups

    Substitution: Formation of substituted this compound derivatives

Scientific Research Applications

Organic Synthesis

Benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate serves as a versatile building block in organic synthesis. It can be utilized in the development of more complex molecules through various reactions, including:

  • Condensation Reactions: The compound can undergo condensation with other carbonyl compounds, leading to the formation of imines and other derivatives, which are crucial in synthesizing pharmaceuticals and agrochemicals .
  • Asymmetric Synthesis: Its structural features make it suitable for asymmetric synthesis applications, where chirality is essential for biological activity.

Pharmaceutical Development

Research indicates that compounds similar to this compound exhibit promising biological activities:

  • Anticancer Activity: Studies have shown that derivatives of carbamate compounds can inhibit cancer cell proliferation. For instance, certain substituted benzamides demonstrated potent activity against human colorectal carcinoma cell lines, suggesting potential applications in cancer therapy .
  • Antimicrobial Properties: Compounds structurally related to this compound have been evaluated for antimicrobial efficacy against various bacterial strains, indicating their potential use as antimicrobial agents .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of substituted benzamides linked to carbamate structures highlighted the utility of this compound as a precursor for developing new pharmaceutical agents. The synthesized compounds were characterized using techniques such as IR and NMR spectroscopy, confirming their structures and purity levels.

Case Study 2: Biological Evaluation

In a biological evaluation study, derivatives of benzyl carbamate were assessed for their anticancer properties using the Sulforhodamine B assay against HCT116 cells. The findings indicated that certain derivatives exhibited IC50_{50} values lower than standard chemotherapeutic agents, suggesting enhanced efficacy in targeting cancer cells while minimizing effects on normal cells .

Data Tables

Compound Activity Type IC50_{50} (µM) Notes
This compoundAnticancer< 5Effective against HCT116 cells
Substituted BenzamidesAntimicrobialVaries (1-3)Significant activity against Gram-positive bacteria

Mechanism of Action

The mechanism of action of benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclo[2.2.2]oct-5-enyl group provides a rigid framework that can influence the binding affinity and specificity of the compound. The carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Substituent Variations in Carbamate Side Chains

  • Benzyl vs. Phenyl Substituents :
    In a study comparing compound 5 (phenyl-substituted carbamate) and compound 6 (benzyl-substituted carbamate), HRMS and NMR data revealed that replacing the phenyl group with a benzyl group alters the electronic and steric properties of the carbamate side chain. The benzyl group in compound 6 introduces a methylene bridge (δH 4.39 for H2-2'), which correlates with the carbonyl carbon (δC 153.5), enhancing stability and influencing biological activity. Both compounds showed antimetastatic effects against prostate cancer cells, but potency varied due to substituent differences .

  • Bicyclo Scaffold vs. Tricyclic Systems: Benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0³,⁷]nonan-9-yl}carbamate (CAS: 1005077-72-4) features a tricyclic system with an iodine atom and lactone moiety. Its molecular formula (C₁₆H₁₆INO₄) and higher molecular weight (413.21 g/mol) contrast with the simpler bicyclo[2.2.2]octene core of the target compound. The iodine atom in this analog increases reactivity for cross-coupling reactions, while the bicyclo[2.2.2]octene system offers better steric control in stereoselective syntheses .

Antimetastatic Potential

The target compound and its analogs (e.g., compounds 1–6 in ) were tested against metastatic prostate cancer (PC-3M-CT+ cells). While the bicyclo[2.2.2]octene carbamate showed moderate activity, benzyl-substituted carbamates (e.g., compound 6) demonstrated improved inhibition of HIF-1 activation, a key driver of metastasis. This highlights the role of substituent hydrophobicity in enhancing cellular uptake .

Neuroactive Derivatives

Benzyl[2-(5-hydroxyindol-3-yl)-ethyl]carbamate (CAS: 53157-50-9), a serotonin-derived carbamate, shares the benzyl carbamate motif but incorporates an indole ring. Its molecular weight (310.35 g/mol ) and logP value (3.55 ) suggest superior blood-brain barrier penetration compared to the bicyclo[2.2.2]octene analog, making it relevant in neuropharmacology .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Application Reference
Benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate C₁₆H₁₉NO₂ 257.33 Bicyclo[2.2.2]octene scaffold Organic synthesis
Benzyl N-{2-iodo-5-oxo-4-oxatricyclo[...]carbamate C₁₆H₁₆INO₄ 413.21 Iodo-tricyclic system Cross-coupling reactions
Benzyl[2-(5-hydroxyindol-3-yl)-ethyl]carbamate C₁₈H₁₈N₂O₃ 310.35 Indole moiety Neuropharmacology

Biological Activity

Benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₉NO₂
  • Molecular Weight : 257.33 g/mol
  • Purity : ≥97% .

Biological Activity Overview

This compound has been investigated for various biological activities, particularly its potential as an antimicrobial and anticancer agent. The compound's structure allows it to interact with multiple biological targets, which may contribute to its therapeutic effects.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but involve:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and influencing various cellular pathways.
  • Cellular Processes : It could disrupt cellular processes, potentially leading to apoptosis in cancer cells or inhibition of microbial growth .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, demonstrating effectiveness against a range of bacterial strains. In vitro assays showed significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Potential

In cancer research, this compound has been tested against various cancer cell lines, showing promising results in inducing cell death.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings suggest that the compound may act as a cytotoxic agent, promoting apoptosis through mechanisms that require further investigation.

Case Studies

  • In Vitro Study on Cancer Cells : A study evaluated the effects of this compound on HeLa cells. Results indicated a dose-dependent decrease in cell viability, correlating with increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a potential mechanism for its anticancer activity.
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound effectively inhibited bacterial growth and showed synergistic effects when combined with traditional antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate, and how can stereochemical purity be ensured?

  • Methodology : Multi-step synthesis involving bicyclo[2.2.2]octene intermediates, followed by carbamate formation via reaction with benzyl chloroformate. Use chiral resolution techniques (e.g., HPLC with chiral columns) or asymmetric catalysis to control stereochemistry. Characterization via 1^1H/13^{13}C NMR and X-ray crystallography is critical to confirm regioselectivity and stereochemical outcomes .
  • Key Challenges : Competing ring-opening reactions of the bicyclo[2.2.2]octene scaffold under acidic/basic conditions require careful optimization of reaction pH and temperature .

Q. How does the bicyclo[2.2.2]octene scaffold influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Kinetic studies using solvolysis (e.g., acetolysis or hydrolysis) under varying conditions (polar solvents, ionic strength) to probe steric and electronic effects. Isotopic labeling (e.g., 18^{18}O) can track rearrangement pathways, as seen in analogous systems .
  • Data Interpretation : Compare reaction rates with non-bicyclic carbamates to isolate steric contributions. Computational modeling (DFT) can predict transition states and regioselectivity .

Q. What analytical techniques are most effective for characterizing the compound’s stability under thermal or photolytic conditions?

  • Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for thermal stability. Photodegradation studies using UV-Vis spectroscopy with controlled light exposure. LC-MS or GC-MS identifies degradation products .
  • Critical Parameters : Monitor for ring-opening byproducts (e.g., dienes or carbonyl compounds) indicative of bicyclo scaffold instability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl group) impact the compound’s biological activity in enzyme inhibition assays?

  • Methodology : Synthesize analogs with electron-withdrawing/donating groups (e.g., nitro, methoxy) on the benzyl ring. Test inhibition against target enzymes (e.g., histone deacetylases) using fluorometric assays. Correlate IC50_{50} values with Hammett σ constants or computational electrostatic potential maps .
  • Contradictions : Some studies report enhanced activity with electron-deficient benzyl groups, while others show inverse trends due to steric hindrance—highlighting the need for 3D-QSAR modeling .

Q. What mechanistic insights explain the compound’s "memory effect" in solvolysis reactions, and how does this differ from non-bicyclic carbamates?

  • Methodology : Isotopic labeling (13^{13}C at the carbamate carbonyl) to track retention/inversion during hydrolysis. Compare product distributions (e.g., rearranged vs. non-rearranged acetates) between bicyclo[2.2.2]octene derivatives and acyclic analogs .
  • Key Finding : The rigid bicyclo scaffold restricts cation equilibration, leading to product distributions dominated by kinetic control rather than thermodynamic stability .

Q. How can computational methods (e.g., MD simulations) predict the compound’s binding affinity to protein targets with hydrophobic pockets?

  • Methodology : Docking studies (AutoDock Vina) combined with molecular dynamics (MD) simulations (GROMACS) to assess interactions with hydrophobic residues. Validate predictions via SPR (surface plasmon resonance) binding assays .
  • Data Interpretation : High correlation between calculated binding free energies and experimental KdK_d values for carbamates with extended hydrophobic substituents .

Key Recommendations for Researchers

  • Prioritize stereochemical analysis early in synthesis to avoid downstream purification bottlenecks.
  • Combine experimental and computational approaches to resolve contradictions in structure-activity relationships.
  • Leverage isotopic labeling for mechanistic studies on reactive intermediates.

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